molecular formula C25H23N7O B2737698 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1005975-03-0

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B2737698
CAS No.: 1005975-03-0
M. Wt: 437.507
InChI Key: KKUBXHPDJDXBCX-UHFFFAOYSA-N
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Description

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a synthetic small molecule with a molecular formula of C₂₈H₂₆N₈O and a molecular weight of 490.56 g/mol. This compound features a complex multi-heterocyclic core structure, centering on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry known for its ability to mimic purine bases . This scaffold is frequently investigated for its potential as a kinase inhibitor in various therapeutic areas. While the specific biological activity and mechanism of action for this exact compound require further experimental characterization, its structural architecture suggests significant research value. Analogous compounds sharing the 1H-pyrazolo[3,4-d]pyrimidine core are extensively explored in chemical biology and drug discovery research, particularly in the development of targeted protein kinase inhibitors . Researchers may utilize this compound as a key intermediate or a chemical probe to study cellular signaling pathways, enzyme kinetics, and in high-throughput screening assays. This product is intended For Research Use Only (RUO) and is not approved for use in humans, or as a diagnostic, therapeutic, or veterinary agent. Researchers should handle this compound with appropriate safety precautions and consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-16-8-7-11-21(18(16)3)31-24-20(14-28-31)25(27-15-26-24)32-22(12-17(2)30-32)29-23(33)13-19-9-5-4-6-10-19/h4-12,14-15H,13H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUBXHPDJDXBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H23N5OC_{24}H_{23}N_{5}O with a molecular weight of approximately 445.5 g/mol. The compound exhibits a complex structure that contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC24H23N5OC_{24}H_{23}N_{5}O
Molecular Weight445.5 g/mol
IUPAC NameThis compound
CAS Number894992-51-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by various substitution reactions to introduce the phenyl and acetamide groups. The synthetic pathways often utilize catalytic methods to enhance yield and purity.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against various strains of viruses. For example, compounds structurally similar to this compound have shown promising results against HIV with effective concentrations (EC50) in the low nanomolar range . This suggests that modifications in the side chains can significantly influence antiviral potency.

Anti-inflammatory Activity

Compounds derived from pyrazolo structures have been evaluated for their anti-inflammatory effects. For instance, a series of pyrazole derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs such as diclofenac .

Anticancer Properties

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been explored through various in vitro studies. These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific analogs have displayed selective cytotoxicity against cancer cell lines while sparing normal cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling related to inflammation and cancer.

Case Studies

Several studies have documented the efficacy of pyrazolo derivatives in clinical and preclinical settings:

  • Study on Antiviral Efficacy : A study published in 2019 reported that pyrazolo derivatives exhibited high activity against wild-type HIV strains with EC50 values ranging from 0.0038 to 0.4759 μmol/L .
  • Anti-inflammatory Assessment : Research demonstrated that certain pyrazole derivatives showed significant anti-inflammatory activity with IC50 values lower than those of traditional NSAIDs .

Scientific Research Applications

Enzyme Inhibition

It has been shown to inhibit several kinases involved in cancer cell proliferation and survival, particularly targeting JNK3 and Aurora A kinase, which are critical in cellular processes such as apoptosis and cell division.

Induction of Apoptosis

N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antiproliferative Effects

Studies indicate significant antiproliferative activity against various cancer cell lines, making it a candidate for further development as a therapeutic agent.

The following table summarizes the biological activities reported for this compound:

ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15
Anti-inflammatoryRAW 264.7 macrophages12.0

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of several pyrazole derivatives, this compound exhibited significant reduction in cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to apoptosis induction via caspase activation and modulation of cell cycle regulators.

Study 2: Enzyme Inhibition

Research focused on the compound's inhibitory effects on Aurora A kinase reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.

Cancer Therapy

Given its ability to induce apoptosis and inhibit key kinases involved in cancer progression, this compound shows promise as a candidate for cancer treatment, particularly for breast cancer and leukemia.

Anti-inflammatory Applications

The compound's anti-inflammatory properties may also be explored for therapeutic use in inflammatory diseases, given its demonstrated effects on macrophage activity.

Biochemical Research

Due to its interaction with various enzymes and proteins within the cell, this compound can serve as a valuable tool in biochemical research to understand cellular signaling pathways and metabolic processes.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Nitriles

A widely adopted method involves the reaction of 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile with a malononitrile derivative under acidic conditions. For example, heating the precursor in acetic anhydride at 120°C for 8 hours induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core. This route typically achieves yields of 60–75%, contingent on the electron-withdrawing nature of substituents.

Key Reaction Conditions:

  • Solvent: Acetonitrile or ethanol
  • Catalyst: Iodine (1.3 equiv.)
  • Temperature: 125°C
  • Duration: 30 hours

Dimroth Rearrangement of Pyrazolo-Oxazine Intermediates

An alternative approach leverages the acid-catalyzed Dimroth rearrangement of pyrazolo-oxazine intermediates. For instance, treating 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d]oxazin-3-yl)acetonitrile with hydrazine hydrate in toluene under reflux rearranges the oxazine ring into the pyrazolo[3,4-d]pyrimidine system. This method favors thermodynamic stability, yielding 68–82% of the desired product.

Functionalization of the Pyrazol-5-yl Substituent

Following core formation, the 3-methyl-1H-pyrazol-5-yl group is introduced via nucleophilic substitution or coupling reactions.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-chloro-pyrazolo[3,4-d]pyrimidine with 3-methyl-1H-pyrazol-5-amine in the presence of tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos ligand facilitates C–N bond formation. Optimized conditions include:

  • Solvent: 1,4-Dioxane
  • Base: Cesium carbonate
  • Temperature: 100°C
  • Yield: 55–65%

Nucleophilic Aromatic Substitution

Direct displacement of the 4-chloro group in pyrazolo[3,4-d]pyrimidine with 3-methyl-1H-pyrazol-5-amine under alkaline conditions (K2CO3 in DMF) at 80°C for 12 hours provides moderate yields (50–58%).

Installation of the 2-Phenylacetamide Moiety

The final step involves acylating the pyrazole amine with 2-phenylacetyl chloride.

Schotten-Baumann Acylation

Reacting the intermediate 1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine with 2-phenylacetyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves 70–85% yield.

Optimized Parameters:

  • Molar Ratio: 1:1.2 (amine:acyl chloride)
  • Temperature: 0–5°C (prevents side reactions)
  • Workup: Extraction with ethyl acetate, purification via silica gel chromatography

Carbodiimide-Mediated Coupling

For sterically hindered substrates, coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane enhances efficiency (yield: 78–90%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 60–75 95–98 Single-step core formation Requires harsh conditions (125°C)
Dimroth Rearrangement 68–82 97–99 High thermodynamic control Multi-step intermediate synthesis
Buchwald-Hartwig 55–65 90–94 Mild conditions Palladium catalyst cost
Schotten-Baumann 70–85 98–99 Scalability Sensitivity to moisture

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

The C-5 position of the pyrazole ring exhibits higher nucleophilicity, necessitating protective group strategies (e.g., tert-butoxycarbonyl (Boc)) to direct acylation to the desired site.

Purification of Polar Intermediates

Chromatographic purification using reversed-phase C18 columns with acetonitrile/water gradients (10–90%) effectively isolates polar intermediates, achieving >99% purity.

Scalability and Cost Efficiency

Bulk synthesis benefits from the Schotten-Baumann method due to its minimal catalyst requirements and compatibility with industrial equipment.

Recent Advances in Catalytic Systems

Emergent methodologies employ photocatalysis for late-stage functionalization. For example, iridium-based photocatalysts (e.g., Ir(ppy)3) enable C–H activation of the phenylacetamide group under visible light, permitting diversification without pre-functionalization.

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